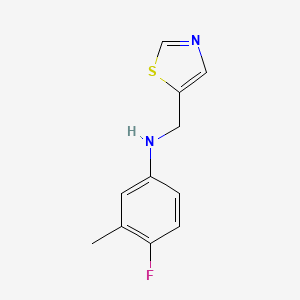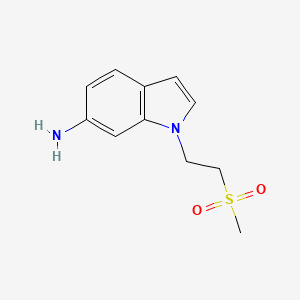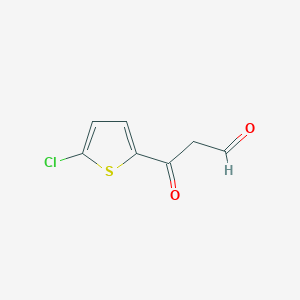
3-(5-Chlorothiophen-2-yl)-3-oxopropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chlorothiophen-2-yl)-3-oxopropanal is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and an oxopropanal group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal typically involves the functionalization of thiophene derivatives. One common method is the chlorination of thiophene followed by formylation to introduce the oxopropanal group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation reagents like Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are used in cross-coupling reactions to introduce various substituents onto the thiophene ring .
化学反应分析
Types of Reactions
3-(5-Chlorothiophen-2-yl)-3-oxopropanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
3-(5-Chlorothiophen-2-yl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices.
作用机制
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-3-oxopropanal involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .
相似化合物的比较
Similar Compounds
3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile: Similar structure but with a nitrile group instead of an oxopropanal group.
3-(5-Chlorothiophen-2-yl)-3-oxopropanoic acid: Contains a carboxylic acid group instead of an oxopropanal group.
Uniqueness
The presence of both the chlorine atom and the oxopropanal group allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
属性
分子式 |
C7H5ClO2S |
|---|---|
分子量 |
188.63 g/mol |
IUPAC 名称 |
3-(5-chlorothiophen-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H5ClO2S/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,4H,3H2 |
InChI 键 |
AYRQKKDNWZXSAN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)Cl)C(=O)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


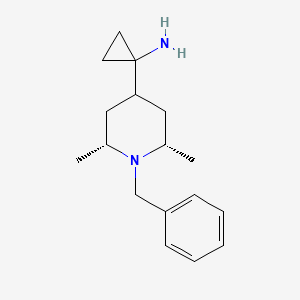
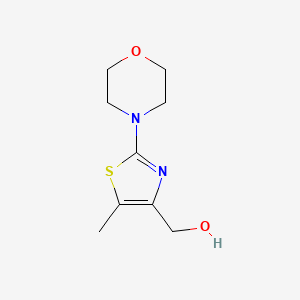
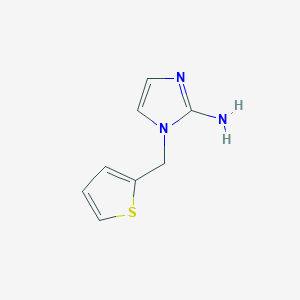
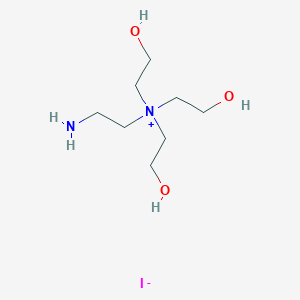
![2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13326359.png)
![5-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-1,3,6-trimethyl-1,2-dihydro-pyridin-2-one](/img/structure/B13326364.png)
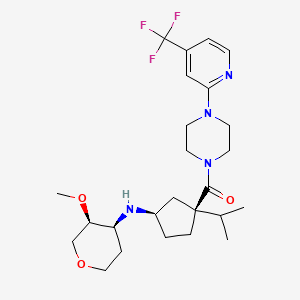
![Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13326371.png)
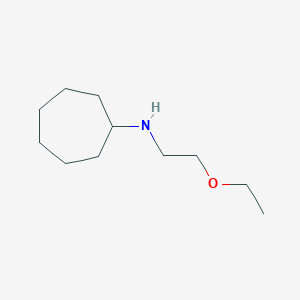
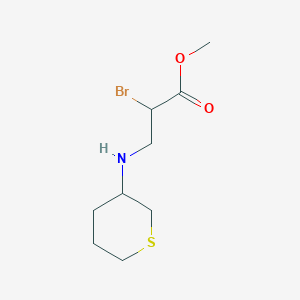
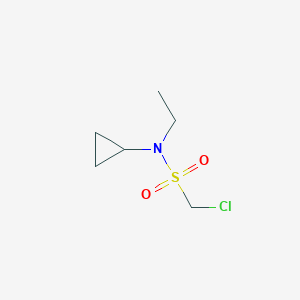
![(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13326395.png)
